N-benzyl-2-methylpropan-1-imine
CAS No.: 22483-21-2
Cat. No.: VC14233886
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22483-21-2 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-benzyl-2-methylpropan-1-imine |
| Standard InChI | InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | RBDNYMZMECTVGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C=NCC1=CC=CC=C1 |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of N-benzyl-2-methylpropan-1-imine typically involves a condensation reaction between benzaldehyde and 2-methylpropan-1-amine (isobutylamine). This process follows the general imine formation mechanism, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. The reaction is often conducted in anhydrous conditions using toluene or ethanol as a solvent, with molecular sieves or azeotropic distillation to remove water and shift equilibrium toward product formation.
A representative reaction is:
Yields exceeding 75% are achievable under optimized conditions, with purity dependent on efficient water removal.
Table 1: Synthesis Parameters for N-Benzyl-2-Methylpropan-1-Imine
| Parameter | Details |
|---|---|
| Reactants | Benzaldehyde, 2-methylpropan-1-amine |
| Solvent | Toluene or ethanol |
| Catalyst | None (thermal conditions) |
| Temperature | 80–100°C |
| Yield | 70–85% |
| Purity | ≥95% (after distillation) |
Industrial Production Methods
Industrial-scale production emphasizes cost efficiency and safety. Continuous flow reactors are employed to maintain consistent temperature and pressure, minimizing side reactions. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the imine from unreacted starting materials and by-products.
Structural Characteristics
Molecular Geometry
N-Benzyl-2-methylpropan-1-imine features a planar C=N bond (bond length ~1.27 Å) with a benzyl group (C6H5CH2–) and a branched 2-methylpropan-1-yl group (–CH2CH(CH3)2) attached to the nitrogen. The steric bulk of the substituents influences its reactivity, as the benzyl group provides aromatic stabilization while the isobutyl moiety enhances solubility in nonpolar solvents.
Table 2: Structural Data
| Property | Value |
|---|---|
| Molecular formula | C11H15N |
| Molecular weight | 161.24 g/mol |
| Systematic name | N-(2-methylpropylidene)benzylamine |
| Hybridization (N) | sp² |
| Bond angle (C–N–C) | ~120° |
Physicochemical Properties
Physical State and Solubility
N-Benzyl-2-methylpropan-1-imine is a colorless to pale-yellow liquid at room temperature, with a boiling point estimated at 180–190°C (extrapolated from similar imines). It is miscible with common organic solvents (e.g., dichloromethane, ethyl acetate) but immiscible with water due to its hydrophobic substituents.
Stability
The compound is hygroscopic and prone to hydrolysis under acidic or aqueous conditions, regenerating benzaldehyde and isobutylamine. Storage under inert atmospheres (N2 or Ar) at 4°C is recommended to prevent degradation.
Chemical Reactivity and Applications
Hydrolysis and Reduction
-
Hydrolysis: In acidic media (e.g., HCl/H2O), the imine undergoes hydrolysis:
-
Reduction: Catalytic hydrogenation (H2/Pd-C) or hydride agents (NaBH4) reduce the C=N bond to form N-benzyl-2-methylpropan-1-amine, a precursor to pharmaceuticals .
Oxidation to N-Oxides
Treatment with hydrogen peroxide (H2O2) in basic media oxidizes the imine to its N-oxide derivative, a reaction critical for modifying electronic properties in drug design.
Table 3: Common Reactions of N-Benzyl-2-Methylpropan-1-Imine
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H2O/H+ | Benzaldehyde + Isobutylamine |
| Reduction | H2/Pd-C | N-Benzyl-2-methylpropan-1-amine |
| Oxidation | H2O2/NaOH | N-Benzyl-2-methylpropan-1-imine N-oxide |
Coordination Chemistry
The imine’s lone pair on nitrogen enables its use as a ligand in transition metal complexes, particularly with Cu(II) and Fe(III), which are employed in catalysis and material science.
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